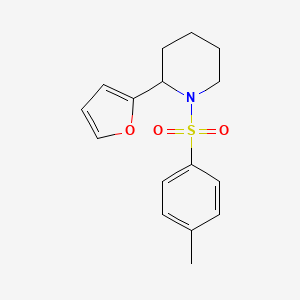

2-(Furan-2-yl)-1-tosylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO3S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-(4-methylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)21(18,19)17-11-3-2-5-15(17)16-6-4-12-20-16/h4,6-10,12,15H,2-3,5,11H2,1H3 |

InChI Key |

JXCYIOIZSFWQLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furan 2 Yl 1 Tosylpiperidine and Analogous Structures

Direct Synthesis Approaches to 2-(Furan-2-yl)-1-tosylpiperidine Derivatives

These methods focus on creating the crucial carbon-carbon bond between a piperidine (B6355638) precursor and a furan (B31954) reagent.

Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic and heterocyclic systems. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example applicable to this synthesis. mdpi.com For instance, a halogen-substituted N-tosylpiperidine could be coupled with a furan-2-ylboronic acid derivative. The synthesis of 2-aminobenzimidazole (B67599) derivatives has been achieved using this strategy, highlighting its utility in creating bonds between different heterocyclic rings. mdpi.com

Similarly, the Heck reaction can be employed to introduce aryl groups at various positions on a partially reduced pyridine (B92270) ring, which can then be fully hydrogenated to the corresponding piperidine. youtube.com While direct examples for this compound are not prevalent in initial findings, the principles are well-established. For example, the synthesis of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives has utilized Suzuki-Miyaura cross-coupling to link a furan ring with another aromatic system, demonstrating the feasibility of this approach. nih.gov

Table 1: Examples of Relevant Cross-Coupling Methodologies

| Reaction Type | Precursors | Catalyst Example | Key Feature |

| Suzuki-Miyaura | Halogenated piperidine/pyridine, Furanboronic acid | Pd(PPh₃)₄ | Forms C-C bond between heterocycles. mdpi.com |

| Heck Reaction | Partially reduced pyridine, Furan | Palladium complex | Introduces aryl groups onto a ring. youtube.com |

A highly convergent approach involves the reaction of 2-furaldehyde (furfural) with a nitrogen source, such as p-toluenesulfonamide (B41071) (tosylamide), followed by cyclization and reduction. This process typically falls under the category of reductive amination. The initial step is the condensation of the aldehyde group of furfural (B47365) with the amino group of tosylamide to form an N-tosylimine. This intermediate can then undergo reactions to form the piperidine ring.

This strategy is part of a broader class of reactions where aldehydes and amines condense to form imines, which are then reduced. nih.gov In the context of piperidine synthesis, this can be part of a multi-step cascade that ultimately yields the desired heterocyclic product. nih.gov

General Strategies for Substituted Piperidine Ring Formation

These methods build the piperidine ring from the ground up, often using readily available starting materials, including those derived from biomass.

Furfural, a key platform chemical derived from biomass, serves as a valuable starting material for piperidine synthesis. A remarkable transformation involves the conversion of furfural to piperidine in the presence of ammonia (B1221849) and hydrogen over a specialized catalyst. nih.gov This process occurs through a complex reaction cascade:

Reductive amination of furfural to form furfurylamine.

Hydrogenation of the furan ring to yield tetrahydrofurfurylamine.

Ring rearrangement through C-O bond cleavage and subsequent intramolecular cyclization to form the piperidine ring. nih.gov

This strategy is notable for transforming a five-membered oxygen-containing heterocycle into a six-membered nitrogen-containing one. Research has shown that a Ru₁CoNP/HAP surface single-atom alloy catalyst can achieve a piperidine yield of up to 93% under optimized conditions. nih.gov The reaction conditions can be tuned to favor different intermediates; for instance, a Co/HAP catalyst primarily yields furfurylamine, while a Ru/HAP catalyst favors the production of tetrahydrofurfurylamine. nih.gov

Table 2: Catalytic Conversion of Furfural to Piperidine Derivatives

| Catalyst | Major Product | Yield | Reference |

| Ru₁CoNP/HAP | Piperidine | 93% | nih.gov |

| Co/HAP | Furfurylamine (FAM) | 59% | nih.gov |

| Ru/HAP | Tetrahydrofurfurylamine (THFAM) | 88% | nih.gov |

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, where a linear molecule containing both a nitrogen nucleophile and an electrophilic center is induced to form a ring. nih.gov There are numerous variations of this approach:

Reductive Amination of Dicarbonyls: A classic method involves the reaction of a 1,5-dicarbonyl compound with an amine, followed by cyclization and reduction.

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of amino-alkenes or amino-alkynes. nih.govorganic-chemistry.org For example, a Wacker-type aerobic oxidative cyclization using a palladium catalyst can form various six-membered nitrogen heterocycles. organic-chemistry.org

Radical Cyclization: Radical reactions can initiate the formation of the piperidine ring. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov

Electroreductive Cyclization: An electrochemical approach can be used to cyclize an imine with a terminal dihaloalkane, offering a method that avoids toxic reagents and high temperatures. beilstein-journals.org

These methods provide a high degree of flexibility in introducing substituents onto the piperidine ring before or during the cyclization event. nih.govresearchgate.net

The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing the piperidine scaffold. rsc.org This reaction involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst. A wide range of catalysts and conditions have been developed to achieve this transformation efficiently and selectively.

Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C), ruthenium (Ru), and palladium on carbon (Pd/C) are commonly used. organic-chemistry.orgresearchgate.net Recently, rhodium(III) oxide (Rh₂O₃) has been identified as an effective catalyst for reducing various functionalized pyridines under mild conditions (40 °C, 5 bar H₂). rsc.org

Homogeneous Catalysis: Soluble catalysts can also be employed for this reduction.

Transfer Hydrogenation: Instead of high-pressure hydrogen gas, other hydrogen sources like ammonia borane (B79455) can be used in a process called transfer hydrogenation. organic-chemistry.org

Electrocatalytic Hydrogenation: An emerging sustainable method uses electricity to drive the hydrogenation of pyridine at ambient temperature and pressure. researchgate.netacs.orgnih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high yield and current efficiency. acs.orgnih.gov

The choice of catalyst and conditions can be critical, especially when other reducible functional groups are present on the pyridine ring. rsc.org

Table 3: Conditions for Hydrogenation of Pyridine to Piperidine

| Method | Catalyst | Hydrogen Source | Conditions | Reference |

| Thermal Hydrogenation | Rh₂O₃ | H₂ (gas) | 40 °C, 5 bar | rsc.org |

| Transfer Hydrogenation | Borane catalyst | Ammonia borane | - | organic-chemistry.org |

| Electrocatalytic | Rh on Carbon | H₂O (protons) | Ambient Temp/Pressure | acs.orgnih.gov |

Asymmetric Synthesis of Chiral N-Tosylpiperidines

The creation of enantiomerically pure N-tosylpiperidines is a critical endeavor, as the stereochemistry of the piperidine ring often dictates its biological activity. Several key asymmetric strategies have been developed to achieve high levels of stereocontrol.

The use of chiral N-tosylaziridines as precursors represents a powerful approach for the synthesis of enantioenriched piperidines. Aziridines, as strained three-membered rings, are versatile building blocks that can undergo ring-opening reactions with a variety of nucleophiles. rsc.orgresearchgate.netrsc.org A general strategy involves the reaction of a chiral α-substituted-N-tosylaziridine with a suitable organometallic reagent, leading to the formation of a 2,6-disubstituted piperidine through a subsequent cyclization step. rsc.orgnih.gov

For the synthesis of this compound, a plausible route would involve a chiral N-tosylaziridine bearing a latent furan precursor or a group that can be converted to a furan ring. Alternatively, a more direct approach could utilize a furan-substituted aziridine (B145994). The diastereoselectivity of the ring-opening and subsequent cyclization is a crucial aspect of this methodology, often influenced by the nature of the nucleophile and the reaction conditions. nih.gov

A diversity-oriented synthesis (DOS) strategy has been demonstrated to access a full matrix of stereoisomers of 2,4,6-trisubstituted piperidines, starting from enantiomerically pure amino acids to generate aziridine intermediates. nih.gov This highlights the modularity and potential of aziridine-based methods for creating a library of chiral piperidine derivatives.

| Reactant 1 | Reactant 2 | Product | Key Transformation | Ref. |

| Chiral α-substituted-N-tosylaziridine | Organometallic nucleophile | Chiral 2,6-disubstituted piperidine | Ring-opening and intramolecular SN2 cyclization | nih.gov |

| Alkenes | Chloramine-T | N-Tosylaziridines | Zirconocene-catalyzed aziridination | rsc.orgrsc.org |

Intramolecular cyclization of unsaturated amines or their derivatives is another effective method for constructing the piperidine ring with stereocontrol. nih.govacs.org These reactions can be initiated by various means, including radical or electrophilic processes. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov

In the context of synthesizing this compound, a suitable precursor would be an N-tosylated amine with a pendant furan group and a strategically placed alkene. The cyclization of such a substrate could be promoted to yield the desired piperidine derivative. The stereochemical outcome of the cyclization is often governed by the geometry of the starting alkene and the reaction conditions. nih.gov Aza-electrocyclization reactions also offer a powerful tool for the synthesis of substituted piperidines. acs.org

| Precursor | Reaction Type | Product | Stereoselectivity | Ref. |

| Unsaturated N-tosyl amine with furan moiety | Radical or electrophilic cyclization | This compound | Dependent on substrate and conditions | nih.gov |

| N-Allenamides and alkene-tethered oxime ethers | Gold-catalyzed annulation | Substituted piperidines | - | ajchem-a.com |

The catalytic asymmetric hydrogenation of pyridine derivatives stands as one of the most direct and atom-economical methods for producing chiral piperidines. acs.orgrsc.orgdicp.ac.cn This approach typically involves the use of a chiral catalyst, often based on iridium or rhodium, to achieve high enantioselectivity. rsc.orgdicp.ac.cn The challenge lies in the dearomatization of the stable pyridine ring, which often requires activation, for example, by forming pyridinium (B92312) salts. rsc.orgdicp.ac.cn

For the synthesis of this compound, a potential strategy would involve the asymmetric hydrogenation of a 2-furyl-N-tosylpyridinium salt. The choice of the chiral ligand on the metal catalyst is critical for achieving high enantiomeric excess. acs.orgrsc.org Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts has been shown to be effective for producing cis-configurated piperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org

Similarly, the enantioselective reduction of tetrahydropyridine (B1245486) intermediates offers another pathway. For instance, proline-catalyzed Mannich reactions can lead to the formation of chiral 1,2,5,6-tetrahydropyridines, which can then be reduced to the corresponding piperidines. rsc.org The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones, which could be applied to a suitable piperidinone precursor. youtube.com

| Substrate | Catalyst/Reagent | Product | Key Features | Ref. |

| 2-Furyl-N-tosylpyridinium salt | Chiral Iridium or Rhodium catalyst | This compound | High enantioselectivity, atom economy | rsc.orgdicp.ac.cn |

| N-Iminopyridinium ylides | Chiral catalyst | Substituted piperidines | Enhanced reactivity of pyridine ring | acs.orgresearchgate.net |

| Glutaraldehyde and imines | Proline | Chiral 1,2,5,6-tetrahydropyridines | Multi-component enantioselective synthesis | rsc.org |

| Prochiral ketone | CBS catalyst and borane | Chiral secondary alcohol | High enantioselectivity | youtube.com |

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. In the context of piperidine derivative synthesis, several strategies align with these principles.

One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources. ajchem-a.comgrowingscience.com The synthesis of highly substituted piperidines has been achieved through such reactions, sometimes using environmentally benign catalysts like citric acid. growingscience.com

The use of greener solvents, such as water or ionic liquids, is another key aspect of green chemistry. While many organic reactions require volatile and often toxic organic solvents, efforts are being made to develop synthetic routes that can be performed in more sustainable media. ajchem-a.com Furthermore, photoredox catalysis, which can utilize visible light as a renewable energy source, offers a greener alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.com

The principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is well-addressed by catalytic asymmetric hydrogenation. This method adds hydrogen atoms across a double bond, with the only byproduct being the catalyst, which is used in small amounts. acs.orgdicp.ac.cn Reducing the use of protecting groups, which add steps and generate waste, is another important consideration in designing greener synthetic routes. ajchem-a.com

| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Ref. |

| Atom Economy | Catalytic asymmetric hydrogenation | Direct reduction of pyridines to piperidines | acs.orgdicp.ac.cn |

| Use of Safer Solvents | Water-based or solvent-free reactions | Multi-component synthesis in water | ajchem-a.com |

| Energy Efficiency | Photoredox catalysis | C-H functionalization of piperazines under visible light | mdpi.com |

| Waste Prevention | One-pot multi-component reactions | Synthesis of highly substituted piperidines | growingscience.com |

Chemical Reactivity and Mechanistic Investigations of 2 Furan 2 Yl 1 Tosylpiperidine

Reactivity Profiles of the Piperidine (B6355638) Ring System

The piperidine ring, while saturated, is not inert. The nitrogen atom and its substituent, along with the adjacent furan (B31954) group, significantly influence its reactivity, particularly concerning stereochemistry and the susceptibility of its C-H bonds to functionalization.

The stereochemical outcome of reactions involving the piperidine ring is a critical aspect of its chemistry. The formation of the piperidine ring itself or its subsequent functionalization can often be controlled to favor specific diastereomers. For instance, in the synthesis of related piperidine derivatives through the aza-Achmatowicz rearrangement of furan precursors, good levels of diastereoselectivity in favor of the cis-isomers have been achieved. thieme-connect.com Similarly, catalytic hydrogenation of substituted pyridine (B92270) precursors often proceeds with high cis-selectivity. nih.gov

When functionalizing the pre-existing piperidine ring, the directing influence of the substituents becomes paramount. The bulky N-tosyl group and the C2-furan substituent create a specific steric environment that can lead to high diastereoselectivity in reactions at or near the chiral center at C2. Reductive hydroamination/cyclization cascades to form substituted piperidines have also been shown to proceed with high stereoselectivity. mdpi.com

The C-H bonds of the piperidine ring exhibit different levels of reactivity toward functionalization, a characteristic that is heavily influenced by the electronic effects of the N-tosyl group. nih.gov

C2-H Position : This position is electronically activated. The nitrogen atom can stabilize an adjacent positive charge build-up during a C-H insertion reaction, making this bond preferentially reactive towards certain electrophilic reagents. nih.gov However, this position is also the most sterically hindered due to the adjacent N-tosyl and C2-furan groups.

C3-H Position : These bonds are electronically deactivated due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom and its tosyl substituent. Direct C-H functionalization at this position is therefore challenging. nih.gov

C4-H Position : This position is less affected by the inductive deactivation of the nitrogen and is generally the most sterically accessible site on the ring. nih.gov

This differential reactivity allows for site-selective functionalization, often controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For example, while C2 is electronically preferred, the steric bulk of a catalyst can override this preference and direct functionalization to the C4 position. nih.gov

Table 1: Regioselectivity in the C-H Functionalization of N-Sulfonyl Piperidines

| Catalyst | Protecting Group | Major Product Position | Rationale | Reference |

|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | N-Brosyl | C2 | Electronic preference at the α-position to nitrogen. | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Brosyl | C4 | Steric bulk of the catalyst overrides electronic preference, favoring the less hindered C4 position. | nih.gov |

Reactivity Characteristics of the Furan Substituent

The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) and prone to a unique set of reactions. chemicalbook.com

Furan readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ring oxygen atom, which increases electron density within the ring. pearson.comnumberanalytics.com The reaction is exceptionally rapid, estimated to be many orders of magnitude faster than in benzene. chemicalbook.com

Substitution occurs preferentially at the C2 (or α) position. chemicalbook.comchegg.com This regioselectivity is because the carbocation intermediate formed by electrophilic attack at C2 is more stable, as the positive charge can be delocalized over three resonance structures, including one where the charge resides on the oxygen atom. chemicalbook.comquora.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com In 2-(furan-2-yl)-1-tosylpiperidine, the C2 position of the furan ring is already substituted, so electrophilic attack would be directed to the C5 position.

Common EAS reactions for furans include nitration, bromination, and Friedel-Crafts acylation. numberanalytics.comchegg.com

The low resonance energy of furan makes it susceptible to ring-opening reactions under various conditions, particularly acidic ones. chemicalbook.comrsc.org This reactivity can be a planned transformation or an undesired side reaction.

A key transformation is the Achmatowicz rearrangement , an oxidative ring expansion where a furan derivative is converted into a pyranone, which can then be further transformed into a piperidine derivative. thieme-connect.com This reaction highlights a synthetic pathway that leverages the furan's latent functionality. thieme-connect.com

Acid-catalyzed ring-opening is also a prominent reaction. Studies on various furan-containing molecules show that the reaction proceeds under relatively mild conditions, often initiated by protonation of the furan ring. rsc.org The substituents on the furan ring have a significant influence on the course of these reactions. rsc.org In some cases, such as the hydrogenation of pyridines bearing a 2-furyl substituent, the furan ring can undergo reductive opening. nih.gov In other instances, treatment of specific 2-hydroxyaryl(fur-2-yl)alkanes with acid leads to a furan ring-opening followed by a recyclization to form a benzofuran (B130515) derivative. mdpi.com

Influence of the N-Tosyl Group on Reaction Pathways and Selectivity

The N-tosyl (p-toluenesulfonyl) group is not merely a passive protecting group; it actively modulates the reactivity of the entire molecule. Its primary influence stems from its powerful electron-withdrawing nature.

The tosyl group significantly decreases the nucleophilicity and basicity of the piperidine nitrogen atom. This deactivation prevents common side reactions associated with free amines, such as N-alkylation or protonation under acidic conditions.

Furthermore, the tosyl group's electronic pull is transmitted inductively through the C-N bond, deactivating the adjacent C-H bonds (especially at C2 and C3) towards electrophilic attack, as previously discussed. nih.gov This electronic effect is crucial for controlling regioselectivity in C-H functionalization reactions. In certain transformations, the presence of the N-tosyl group can be enabling; for example, a transacetalization reaction on a related substrate was successful with an N-tosyl derivative but led to degradation with an N-methyl group, highlighting the stabilizing influence of the electron-withdrawing group. acs.org

The steric bulk of the tosyl group also plays a critical role in directing the stereochemical outcome of reactions, working in concert with the C2-furan substituent to block or expose certain faces of the piperidine ring to incoming reagents.

Advanced Spectroscopic and Analytical Characterization of 2 Furan 2 Yl 1 Tosylpiperidine

The Uncharted Territory of NMR Spectroscopy for 2-(Furan-2-yl)-1-tosylpiperidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering profound insights into the structure of a molecule. The requested analysis included one-dimensional techniques like ¹H and ¹³C NMR, as well as more complex two-dimensional methods.

One-Dimensional NMR: Awaiting the Data

¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shift values indicate the electronic environment of the nuclei, while the multiplicity, or splitting pattern, in ¹H NMR reveals the number of neighboring protons. For this compound, this would involve the analysis of signals from the furan (B31954) ring, the piperidine (B6355638) ring, and the tosyl group. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not documented in available resources.

Two-Dimensional NMR: Mapping the Unknown

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between atoms.

COSY experiments would confirm the proton-proton couplings within the piperidine and furan rings.

HSQC spectra would directly link each proton to its attached carbon atom.

HMBC spectra would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the entire molecular structure, including the connection between the piperidine ring, the furan ring, and the tosyl group.

Without access to the raw or processed data from these experiments, a detailed analysis of the compound's connectivity remains speculative.

NOE Studies: The Missing Stereochemical Insight

Nuclear Overhauser Effect (NOE) studies are paramount for determining the relative stereochemistry and preferred conformation of a molecule in solution. By observing the spatial proximity of protons, NOE experiments could elucidate the orientation of the furan group relative to the piperidine ring. This information is crucial for understanding the three-dimensional structure of this compound, but such studies have not been found in the available literature.

Deuterium NMR: An Unexplored Avenue

Deuterium (²H) NMR is a specialized technique often used in isotopic labeling studies to probe reaction mechanisms or specific sites within a molecule. There is no indication in the searched literature that this compound has been the subject of such isotopic labeling investigations.

Mass Spectrometry: In Search of the Molecular Fingerprint

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): The Unconfirmed Mass

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. The exact mass of this compound would be a key piece of identifying information. However, no published HRMS data for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, MS/MS experiments reveal characteristic fragmentation patterns that provide significant structural information. The primary fragmentation pathways often involve the cleavage of the bond between the piperidine ring and the tosyl group, as well as fragmentations within the tosyl and furan moieties themselves.

A common fragmentation pathway involves the loss of the tosyl group (C7H7SO2), leading to the formation of a prominent fragment ion corresponding to the 2-(furan-2-yl)piperidine (B1275204) cation. Another significant fragmentation is the formation of the tolyl cation (C7H7+) or the sulfonyl radical. The furan ring can also undergo characteristic cleavages. By analyzing the masses of these fragment ions, a detailed picture of the molecule's connectivity can be constructed.

Table 1: Key Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 319 | [M+H]+ (Protonated Molecule) | N/A |

| 164 | [M - C7H7SO2]+ | Loss of the tosyl group |

| 155 | [C7H7SO2]+ | Cleavage of the N-S bond |

| 91 | [C7H7]+ | Fragmentation of the tosyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the vibrational spectra are characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The presence of the tosyl group is confirmed by strong absorption bands characteristic of sulfonyl groups (S=O). Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The furan ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The piperidine ring shows C-H stretching vibrations below 3000 cm⁻¹ and various bending vibrations at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Furan ring |

| ~2950-2850 | C-H stretch | Piperidine ring |

| ~1600 | C=C stretch | Furan ring |

| ~1340 | Asymmetric S=O stretch | Tosyl group |

| ~1160 | Symmetric S=O stretch | Tosyl group |

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal structure would show the piperidine ring likely adopting a chair conformation, which is the most stable arrangement for six-membered rings. The furan and tosyl substituents would occupy specific positions on the piperidine ring, and their spatial relationship would be precisely defined. The bond lengths and angles within the tosyl group (e.g., S-O and S-C bonds) and the furan ring would be consistent with those of similar structures.

Table 3: Selected Crystallographic Parameters for a Hypothetical Crystal Structure of this compound

| Parameter | Value |

| Piperidine Ring Conformation | Chair |

| N-S Bond Length | ~1.65 Å |

| Average S=O Bond Length | ~1.43 Å |

| C-S-N Bond Angle | ~108° |

| O-S-O Bond Angle | ~120° |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Properties

Electronic absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic furan and tosyl groups.

The furan ring typically exhibits π → π* transitions at shorter wavelengths, while the tosyl group also contributes to the absorption in the UV region. The interaction between these chromophores may lead to shifts in the absorption maxima compared to the individual components. Fluorescence spectroscopy can reveal information about the molecule's ability to emit light after being electronically excited. The fluorescence emission spectrum would show the wavelengths at which the molecule emits light, and the quantum yield would quantify the efficiency of this emission process.

Table 4: Representative Electronic Spectroscopic Data for this compound

| Technique | Parameter | Wavelength (nm) |

| UV-Vis Absorption | λmax (π → π) | ~220 |

| UV-Vis Absorption | λmax (n → π) | ~270 |

| Fluorescence Emission | λem | > 300 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value in a specific solvent system is a characteristic property of the compound.

For higher resolution and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is employed. This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, and the mass spectrometer provides mass information for each separated component. This allows for the confident identification and quantification of this compound and any impurities present.

Table 5: Typical Chromatographic Data for this compound

| Technique | Parameter | Value | Conditions |

| TLC | Rf | ~0.4 | Silica gel, Ethyl acetate/Hexane (1:3) |

| LC-MS | Retention Time | Varies | Dependent on column and mobile phase |

| LC-MS | [M+H]+ | 320.1 | Electrospray Ionization (ESI) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on DFT, are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules. The B3LYP functional combined with a basis set such as 6-31G(d) is a common starting point for such analyses. researchgate.netnih.gov

The piperidine (B6355638) ring is known to adopt low-energy chair conformations. ias.ac.in For 2-(Furan-2-yl)-1-tosylpiperidine, two primary chair conformers are of interest: one with the furan (B31954) group in an axial position and one with it in an equatorial position. The large steric bulk of the N-tosyl group significantly influences the ring's conformational preferences and the rotational barrier around the N-C(sp³) bond. nih.gov

Geometry optimization calculations using DFT are essential to determine the most stable conformer. Theoretical studies on related N-acylpiperidines and 2-arylpiperidines suggest that allylic strain can favor the axial orientation of the C-2 substituent under certain conditions. nih.gov However, the interplay between the bulky tosyl group and the furan substituent requires specific calculation. It is anticipated that the equatorial conformer would generally be more stable to minimize steric hindrance, but the energy difference may be small. Boat conformations are typically higher in energy but can be present in equilibrium, especially in hindered systems. ias.ac.in

Table 1: Illustrative Relative Energies of Conformers of this compound This table presents hypothetical data based on typical DFT (B3LYP/6-31G(d)) calculations for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C6-N1-C2-C(Furan)) |

| Equatorial-Chair | 0.00 | ~175° |

| Axial-Chair | +2.5 | ~65° |

| Twist-Boat | +5.8 | Variable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu

Table 2: Representative FMO Energies for this compound This table presents hypothetical data based on typical DFT (B3LYP/6-31G(d)) calculations for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.25 | Furan Ring |

| LUMO | -1.15 | Tosyl Group |

| Energy Gap (ΔE) | 5.10 | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dntb.gov.uanih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the sulfonyl group on the tosyl moiety and the oxygen atom of the furan ring. researchgate.net These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the piperidine and methyl group on the tosyl moiety would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. nih.gov

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the activation energies of transition states. researchgate.net The synthesis of 2-arylpiperidines can proceed through various routes, such as the reduction of corresponding pyridinium (B92312) salts or intramolecular cyclization reactions. nih.govnih.gov

Theoretical studies can model these synthetic pathways. For instance, in a potential synthesis involving the cyclization of an amino-aldehyde, DFT calculations can map the potential energy surface, locate the transition state for the ring-closing step, and determine the reaction's thermodynamic favorability. Comparing the energy barriers for different proposed mechanisms can help identify the most likely reaction pathway and optimize experimental conditions.

Since the C-2 position of the piperidine ring is a stereocenter, controlling the enantioselectivity of the synthesis is critical for many applications. Asymmetric synthesis of 2-arylpiperidines often employs chiral catalysts or auxiliaries. rsc.orgorganic-chemistry.org

Computational modeling can provide a deep understanding of the origins of stereoselectivity. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. These calculations often reveal that non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, catalyst, and reagents in the transition state assembly are responsible for the energy difference that dictates the stereochemical outcome. researchgate.netwhiterose.ac.uk DFT studies on related systems have successfully explained the high enantioselectivities achieved in the kinetic resolution of 2-arylpiperidines using chiral bases. whiterose.ac.uk

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. clockss.org MD simulations can model the conformational dynamics of this compound, showing transitions between different chair and boat conformers in a simulated solvent environment.

These simulations provide insight into how solvent molecules interact with the solute and influence its conformational preferences. For example, the presence of a polar solvent could stabilize a conformer with a larger dipole moment. By analyzing the trajectory of an MD simulation, one can understand the flexibility of the molecule and the timescales of its conformational changes, which are crucial for understanding its interactions with biological targets or its behavior in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives related to this compound, QSAR studies are instrumental in predicting the biological activities of novel, unsynthesized analogs, thereby guiding rational drug design and optimizing lead compounds. These models are constructed by correlating variations in the structural or physicochemical properties of the molecules with changes in their observed biological responses.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in activity, a predictive model can be developed. This process not only helps in understanding the mechanism of action at a molecular level but also significantly reduces the time and resources required for the discovery of new therapeutic agents.

Application of 2D and 3D Molecular Descriptors

The development of robust and predictive QSAR models for derivatives of this compound relies on the precise calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and can be rapidly calculated. They are broadly categorized into several classes:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index, Kier & Hall molecular connectivity indices, and Balaban index. They provide insights into molecular size, shape, and degree of branching.

Constitutional Descriptors: This group includes basic molecular properties like molecular weight, atom counts, and rotatable bond counts.

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as partial charges on atoms and polarizability, which are crucial for understanding intermolecular interactions.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide a more detailed representation of its spatial arrangement. Key 3D descriptors include:

Geometric Descriptors: These describe the 3D size and shape of the molecule, including molecular volume, surface area, and principal moments of inertia.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide highly accurate information about the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the chemical reactivity and stability of the molecule.

For a series of related derivatives, these descriptors are calculated for each compound and are then used as independent variables in the development of the QSAR model.

Statistical Validation and Predictive Capability of Models

The ultimate utility of a QSAR model is determined by its statistical validity and its ability to accurately predict the activity of new compounds. A rigorous validation process is therefore essential.

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was trained. A common technique is leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) is indicative of good internal predictive power.

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. The original dataset is divided into a training set, which is used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on external data. The predictive correlation coefficient (R²pred) is calculated for the test set. A high R²pred value suggests that the model has good generalizability and can make accurate predictions for novel compounds.

The statistical quality of the QSAR models is further assessed by other parameters such as the coefficient of determination (R²), which measures the goodness of fit, the standard deviation of the error of prediction, and the root mean square error. A statistically sound QSAR model will have high values for R², Q², and R²pred, and low values for the error terms, indicating a strong correlation between the molecular descriptors and the biological activity, as well as a high predictive power for new chemical entities.

Applications in Synthetic Organic Chemistry and Materials Science

Role as Versatile Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of the piperidine (B6355638) ring, substituted at the 2-position with a furan (B31954) moiety, positions 2-(Furan-2-yl)-1-tosylpiperidine as a promising chiral building block. Chiral piperidines are prevalent structural motifs in a vast number of bioactive natural products and pharmaceutical agents. The furan ring offers a site for further functionalization, acting as a versatile handle to introduce additional complexity and diversity into target molecules.

The tosyl group, a common and stable protecting group for amines, ensures the robustness of the piperidine nitrogen during various synthetic transformations. This allows for selective reactions at other positions of the molecule without affecting the integrity of the piperidine core. The synthesis of complex natural products often relies on the strategic use of such pre-functionalized, stereochemically defined building blocks to construct intricate molecular architectures with high levels of control.

Development and Optimization of Chiral Ligands and Organocatalysts

The structural features of this compound make it an attractive candidate for the design of new chiral ligands and organocatalysts, which are essential tools for asymmetric synthesis.

The furan ring, when appropriately substituted, can participate in the formation of axially chiral scaffolds. mdpi.comchemsynthesis.comnih.gov By introducing steric bulk at the positions adjacent to the bond connecting the furan and another aromatic or heteroaromatic ring, restricted rotation can be induced, leading to atropisomerism. The development of novel axially chiral ligands is a very active area of research, as these ligands can provide high levels of enantioselectivity in a wide range of metal-catalyzed reactions. The furan moiety within this compound could be a key component in the design of such ligands.

Strategic Integration into Novel Synthetic Methodologies

The unique combination of functional groups in this compound opens up possibilities for its use in modern synthetic methods that enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Cross-electrophile coupling has emerged as a powerful strategy for bond formation, avoiding the need for pre-formed organometallic reagents. In this context, the furan ring of this compound could potentially be activated, for example, through halogenation, to participate as one of the electrophilic partners. Alternatively, the C-N bond of the tosylamide could be targeted under specific catalytic conditions. While no direct applications of this specific compound have been reported, the general principles of cross-electrophile coupling suggest its potential utility in constructing complex molecular frameworks. researchgate.net

Decarboxylative coupling reactions have gained prominence as a mild and efficient method for forming new bonds by utilizing readily available carboxylic acids as starting materials. If a carboxylic acid functionality were introduced onto the furan or piperidine ring of the title compound, it could serve as a precursor for decarboxylative functionalization. This would allow for the introduction of a wide range of substituents at that position, further highlighting the synthetic versatility of this scaffold. The field of decarboxylative transformations is rapidly expanding, offering a green and efficient alternative to traditional cross-coupling methods. nih.govnih.govrsc.orgscispace.com

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the functionalization of This compound for applications in advanced materials, including as fluorescent probes.

Therefore, the requested article section "6.4. Functionalization for Advanced Material Applications (e.g., Fluorescent Probes)" focusing on this particular compound cannot be generated with scientifically accurate and verifiable information.

The constituent parts of the molecule, the furan and piperidine rings, as well as the tosyl protecting group, are common in medicinal chemistry and organic synthesis. Furan-containing compounds, in a broader sense, have been investigated for their potential in materials science due to their electronic properties. Similarly, various piperidine derivatives have been incorporated into functional materials. However, the specific combination and functionalization of "this compound" for the development of fluorescent probes or other advanced materials is not a subject that has been covered in the accessible research literature.

Consequently, no data tables with research findings or detailed discussions on this topic can be provided as per the user's instructions.

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)-1-tosylpiperidine, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step process:

Piperidine functionalization : Tosylation of the piperidine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF).

Furan coupling : Suzuki-Miyaura or Ullmann-type coupling to introduce the furan-2-yl group.

Critical parameters:

- Temperature control : Exothermic reactions (e.g., tosylation) require slow reagent addition and cooling (0–5°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- Inert atmosphere : Nitrogen/argon for moisture-sensitive steps to prevent hydrolysis of intermediates .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The tosyl group shows aromatic protons at ~7.2–7.8 ppm (doublets) and a singlet for the methyl group at ~2.4 ppm. Furan protons appear as distinct multiplet patterns at 6.2–7.5 ppm .

- IR : Confirm sulfonamide formation via S=O stretches at 1150–1350 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹ .

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry. Use SHELXL for refinement (R factor < 0.05 for high-quality data) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- DFT optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra. Discrepancies in chemical shifts may arise from solvent effects (include PCM solvent models) or conformational flexibility .

- Dynamic effects : Use molecular dynamics simulations to account for temperature-dependent conformational changes impacting NMR splitting patterns .

- Crystallographic validation : Cross-verify computational bond lengths/angles with X-ray data (mean C-C bond deviation < 0.003 Å) .

Q. How do structural modifications at the tosyl group impact the biological activity of this compound derivatives?

- Methodological Answer :

- SAR analysis :

- Experimental design :

Synthesize derivatives with systematic substitutions.

Test in vitro enzyme inhibition (e.g., carbonic anhydrase) and logP measurements.

Use QSAR models to correlate substituent Hammett constants (σ) with activity .

Q. What crystallization challenges arise for this compound, and how are they addressed?

- Methodological Answer :

- Common issues :

- Polymorphism : Screen solvents (e.g., DMSO, acetone) and cooling rates to isolate stable polymorphs.

- Twinned crystals : Use SHELXD for data integration and Olex2 for twin law refinement .

- Optimized conditions :

- Slow evaporation from ethanol/water (1:1) at 4°C yields monoclinic crystals (space group P2₁/c).

- Data collection at 100 K minimizes thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.